4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (CMFMT) is an organic compound with a variety of applications in scientific research. It is a triazole compound, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom. CMFMT is a versatile compound with a wide range of uses in laboratory experiments and research.
Scientific Research Applications
Synthesis and Characterization
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole serves as a versatile intermediate in the synthesis of complex molecules. The process often involves reactions under specific conditions to achieve desired structures with potential biological activities. For instance, derivatives of 1,2,4-triazoles exhibit a range of intermolecular interactions crucial for the development of new materials and pharmaceuticals. The synthesis of these derivatives demonstrates the importance of such compounds in creating biologically active substances through detailed experimental and theoretical analysis (Shukla et al., 2014).
Biological Activity
The compound is involved in the creation of triazolyl-functionalized energetic salts, which have been explored for their thermal stability and potential applications in materials science. These salts demonstrate good thermal stability and relatively high density, showcasing the compound's utility in synthesizing materials with specific properties (Wang et al., 2007).
Safety And Hazards
As with all chemicals, it’s important to handle this compound with care. The specific safety and hazard information would depend on its physical and chemical properties. Always refer to the Material Safety Data Sheet (MSDS) for the most accurate safety information1.
Future Directions
The future research directions would depend on the specific properties and activities of this compound. It could be explored for potential medicinal applications, given the known biological activities of triazoles and fluorinated compounds1.
properties
IUPAC Name |
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-9(4-10(7)12)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFIYIMGIACCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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